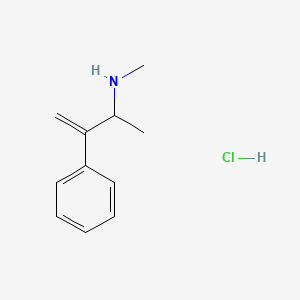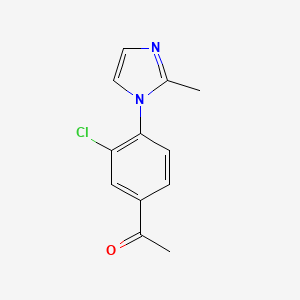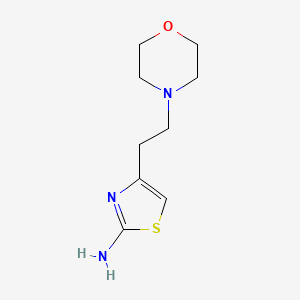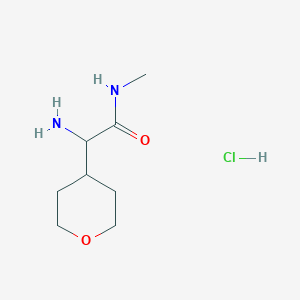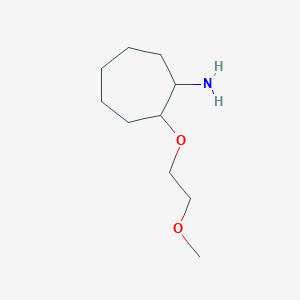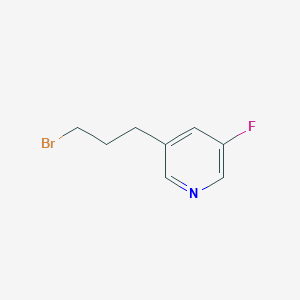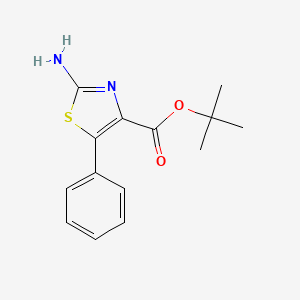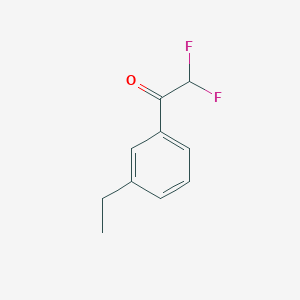
1-(3-Ethylphenyl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-2,2-difluoroethan-1-one is an organic compound with a unique structure that includes a difluoroethanone moiety attached to a 3-ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-ethylbenzaldehyde with difluoroacetic acid in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-ethylbenzoic acid.
Reduction: Formation of 1-(3-ethylphenyl)-2,2-difluoroethanol.
Substitution: Formation of halogenated derivatives such as 1-(3-ethyl-4-bromophenyl)-2,2-difluoroethan-1-one.
Aplicaciones Científicas De Investigación
1-(3-Ethylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Ethylphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with specific molecular targets. The difluoroethanone moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylacetophenone: Similar structure but lacks the difluoroethanone moiety.
1-(3-Methylphenyl)-2,2-difluoroethan-1-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-(3-Ethylphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both the 3-ethylphenyl group and the difluoroethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10F2O |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
1-(3-ethylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O/c1-2-7-4-3-5-8(6-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clave InChI |
WJBWXQZPOIWQMD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


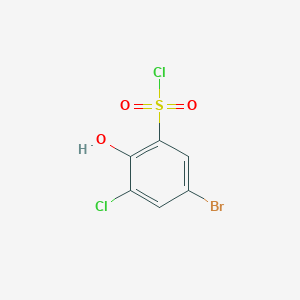
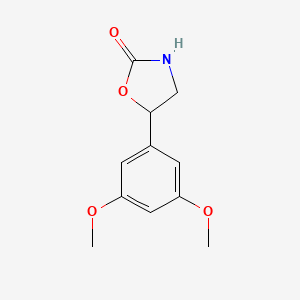
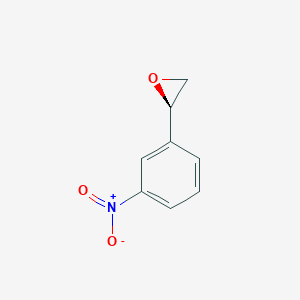
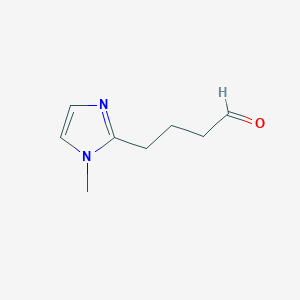
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
